molecular formula C16H12F5NO2 B4916983 N-(pentafluorophenyl)-2-phenoxybutanamide

N-(pentafluorophenyl)-2-phenoxybutanamide

Cat. No.: B4916983
M. Wt: 345.26 g/mol
InChI Key: FMOMTHQRUUXMQH-UHFFFAOYSA-N
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Description

N-(pentafluorophenyl)-2-phenoxybutanamide is an organic compound characterized by the presence of a pentafluorophenyl group and a phenoxybutanamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(pentafluorophenyl)-2-phenoxybutanamide typically involves the reaction of pentafluorophenylamine with 2-phenoxybutanoyl chloride. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction is usually conducted in an organic solvent like dichloromethane at low temperatures to control the reaction rate and yield.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control of reaction conditions, such as temperature, pressure, and reactant concentrations, which are crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

N-(pentafluorophenyl)-2-phenoxybutanamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The pentafluorophenyl group can undergo nucleophilic aromatic substitution reactions due to the electron-withdrawing nature of the fluorine atoms.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted aromatic compounds.

Scientific Research Applications

N-(pentafluorophenyl)-2-phenoxybutanamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound in drug discovery.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of N-(pentafluorophenyl)-2-phenoxybutanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The pentafluorophenyl group enhances the compound’s ability to interact with hydrophobic pockets in proteins, while the phenoxybutanamide moiety can form hydrogen bonds with amino acid residues. These interactions can modulate the activity of the target proteins, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • N-(trifluoromethylphenyl)-2-phenoxybutanamide
  • N-(difluorophenyl)-2-phenoxybutanamide
  • N-(fluorophenyl)-2-phenoxybutanamide

Uniqueness

N-(pentafluorophenyl)-2-phenoxybutanamide is unique due to the presence of five fluorine atoms on the phenyl ring, which significantly enhances its electron-withdrawing properties. This makes the compound more reactive in nucleophilic aromatic substitution reactions compared to its less fluorinated analogues. Additionally, the pentafluorophenyl group increases the compound’s lipophilicity, potentially improving its ability to cross biological membranes and interact with hydrophobic targets.

Properties

IUPAC Name

N-(2,3,4,5,6-pentafluorophenyl)-2-phenoxybutanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12F5NO2/c1-2-9(24-8-6-4-3-5-7-8)16(23)22-15-13(20)11(18)10(17)12(19)14(15)21/h3-7,9H,2H2,1H3,(H,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FMOMTHQRUUXMQH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C(=O)NC1=C(C(=C(C(=C1F)F)F)F)F)OC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12F5NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

345.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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